molecular formula C8H10BNO2 B577612 (6-Cyclopropylpyridin-3-yl)boronic acid CAS No. 1253055-87-6

(6-Cyclopropylpyridin-3-yl)boronic acid

Cat. No. B577612
M. Wt: 162.983
InChI Key: XVOVUSAFYKSLMU-UHFFFAOYSA-N
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Description

“(6-Cyclopropylpyridin-3-yl)boronic acid” is a boronic acid compound with the CAS Number: 1253055-87-6 . It has a molecular weight of 162.98 . The IUPAC name of this compound is 6-cyclopropyl-3-pyridinylboronic acid . The InChI code is 1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2 .


Synthesis Analysis

Boronic acids are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular formula of “(6-Cyclopropylpyridin-3-yl)boronic acid” is C8H10BNO2 . The InChI key is XVOVUSAFYKSLMU-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CN=C(C=C1)C2CC2)(O)O .


Chemical Reactions Analysis

Boronic acids have been widely used in a wide range of organic reactions . They have been used in Suzuki-Miyaura coupling , aromatic functionalization (such as amination) with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , transition metal-catalyzed asymmetric conjugate additions of boronic acids , addition to carbonyl and imine derivatives , and as a template in organic synthesis .


Physical And Chemical Properties Analysis

“(6-Cyclopropylpyridin-3-yl)boronic acid” has a molecular weight of 162.98 g/mol . It has 2 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0804587 g/mol and the monoisotopic mass is also 163.0804587 g/mol . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

Boronic acids, including “(6-Cyclopropylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

  • Biological Labelling : The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .

  • Protein Manipulation and Modification : Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .

  • Separation Technologies : Boronic acids are also used in separation technologies .

  • Development of Therapeutics : Boronic acids are used in the development of therapeutics .

  • Material Chemistry : Boronic acids are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

In addition, “(6-Cyclopropylpyridin-3-yl)boronic acid” is likely to share the general properties of boronic acids, which include the ability to form reversible covalent complexes with sugars, amines, and other organic compounds . This property can be exploited in a variety of applications, from materials science to medicinal chemistry .

In addition, “(6-Cyclopropylpyridin-3-yl)boronic acid” is likely to share the general properties of boronic acids, which include the ability to form reversible covalent complexes with sugars, amines, and other organic compounds . This property can be exploited in a variety of applications, from materials science to medicinal chemistry .

Safety And Hazards

The safety information for “(6-Cyclopropylpyridin-3-yl)boronic acid” includes GHS07 Pictograms . The signal word is Warning . Hazard Statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation .

Future Directions

Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(6-cyclopropylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOVUSAFYKSLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693491
Record name (6-Cyclopropylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Cyclopropylpyridin-3-yl)boronic acid

CAS RN

1253055-87-6
Record name (6-Cyclopropylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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